molecular formula C22H25N5O3S2 B13368529 2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B13368529
M. Wt: 471.6 g/mol
InChI Key: SWIPFYGVFNGGER-UHFFFAOYSA-N
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Description

2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a morpholine ring, a phenylethyl group, and a thiadiazolo-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the core thiadiazolo-pyrimidine structure, followed by the introduction of the morpholine and phenylethyl groups. Common reagents used in these reactions include sulfur-containing compounds, amines, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[4,3-d]pyrimidin-7-ones
  • Pyrido[2,3-d]pyrimidin-4-ones
  • Morpholine derivatives

Uniqueness

2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential as a versatile compound in scientific research .

Properties

Molecular Formula

C22H25N5O3S2

Molecular Weight

471.6 g/mol

IUPAC Name

5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-11-(2-phenylethyl)-4-thia-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,5-trien-8-one

InChI

InChI=1S/C22H25N5O3S2/c28-19(26-10-12-30-13-11-26)15-31-22-24-27-20(29)17-14-25(8-6-16-4-2-1-3-5-16)9-7-18(17)23-21(27)32-22/h1-5H,6-15H2

InChI Key

SWIPFYGVFNGGER-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N=C3N(C2=O)N=C(S3)SCC(=O)N4CCOCC4)CCC5=CC=CC=C5

Origin of Product

United States

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